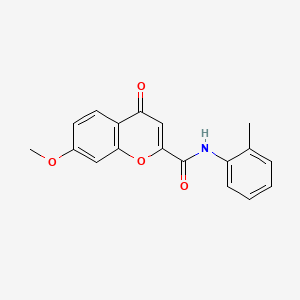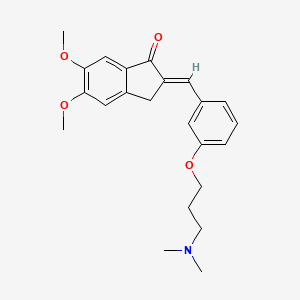
AChE-IN-40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-40 is a compound designed to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to cognitive decline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-40 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, carboximidamide, and allylidene . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: AChE-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
AChE-IN-40 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme activity.
Mecanismo De Acción
AChE-IN-40 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the esteratic and anionic subsites of acetylcholinesterase, which are crucial for its catalytic activity .
Comparación Con Compuestos Similares
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that enhances cholinergic function by inhibiting acetylcholinesterase and modulating nicotinic receptors.
Uniqueness of AChE-IN-40: this compound is unique due to its dual inhibition of acetylcholinesterase and beta-site APP cleaving enzyme, making it a promising candidate for therapeutic strategies targeting multiple pathways involved in Alzheimer’s disease .
Propiedades
Fórmula molecular |
C23H27NO4 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(2E)-2-[[3-[3-(dimethylamino)propoxy]phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C23H27NO4/c1-24(2)9-6-10-28-19-8-5-7-16(12-19)11-18-13-17-14-21(26-3)22(27-4)15-20(17)23(18)25/h5,7-8,11-12,14-15H,6,9-10,13H2,1-4H3/b18-11+ |
Clave InChI |
QEWFSOQVMIAJDZ-WOJGMQOQSA-N |
SMILES isomérico |
CN(C)CCCOC1=CC=CC(=C1)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |
SMILES canónico |
CN(C)CCCOC1=CC=CC(=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


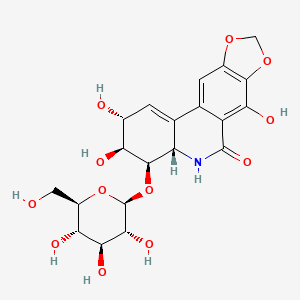
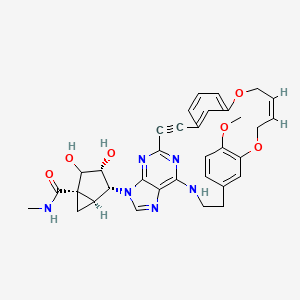

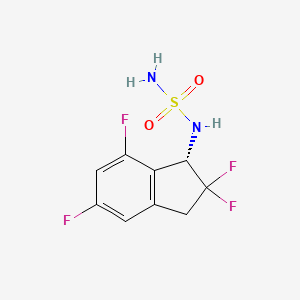
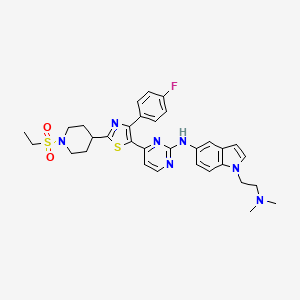

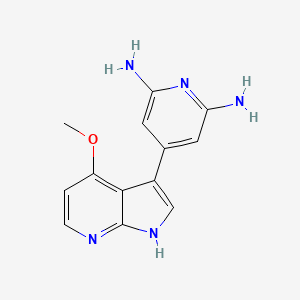
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
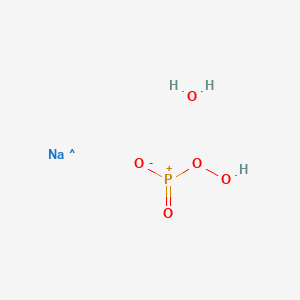
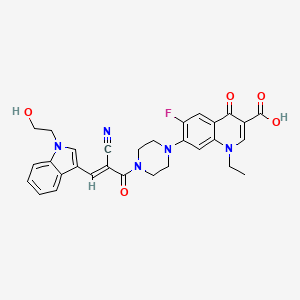
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
